tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
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Overview
Description
tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a cyano group, and a carboxylate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an indole derivative and a nitrile compound.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Esterification: The carboxylate ester group can be introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the carboxylate ester play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Molecular docking studies have shown that the compound can fit into the active sites of specific enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other pyridoindole derivatives, such as:
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a tert-butyl group and have shown significant biological activity.
Indolo[2,3-b]quinoxalines: These derivatives are known for their DNA intercalating properties and potential as antiviral and cytotoxic agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl 7-cyano-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3 |
InChI Key |
DXXBYFZEZKQABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)C#N |
Origin of Product |
United States |
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